molecular formula C23H28O6 B1194430 Detca CAS No. 6563-87-7

Detca

Cat. No.: B1194430
CAS No.: 6563-87-7
M. Wt: 400.5 g/mol
InChI Key: AJVPDNOSAQOXAN-BBHHNLEESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DETCA (diethyldithiocarbamate) is a potent inhibitor of Cu/Zn superoxide dismutase (SOD), an enzyme critical for scavenging superoxide anions (O₂⁻) in biological systems. By irreversibly binding to copper ions in SOD, this compound elevates intracellular and extracellular O₂⁻ levels, making it a key pharmacological tool for studying oxidative stress and nitric oxide (NO) signaling . This compound has been extensively used to investigate vascular relaxation mechanisms, neuronal signaling, and immune cell regulation, particularly in contexts where SOD activity modulates NO bioavailability .

Properties

CAS No.

6563-87-7

Molecular Formula

C23H28O6

Molecular Weight

400.5 g/mol

IUPAC Name

(8R,9S,13S,14S)-3,17-diacetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2-carboxylic acid

InChI

InChI=1S/C23H28O6/c1-12(24)28-20-10-14-4-5-16-15(17(14)11-18(20)22(26)27)8-9-23(3)19(16)6-7-21(23)29-13(2)25/h10-11,15-16,19,21H,4-9H2,1-3H3,(H,26,27)/t15-,16+,19-,21?,23-/m0/s1

InChI Key

AJVPDNOSAQOXAN-BBHHNLEESA-N

SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=C(C=C34)C(=O)O)OC(=O)C)C

Isomeric SMILES

CC(=O)OC1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=C(C=C34)C(=O)O)OC(=O)C)C

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=C(C=C34)C(=O)O)OC(=O)C)C

Synonyms

3,17 beta-diacetoxyestra-1,3,5(10)-trien-2-carboxylic acid
3,17-diacetoxyestra-1,3,5(10)-trien-2-carboxylic acid
DETCA

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

DETCA’s functional analogs include compounds that either generate O₂⁻ (e.g., LY83583, hypoxanthine/xanthine oxidase [HX/XO]) or interfere with NO signaling (e.g., hydroxocobalamin, hydroquinone). Key comparisons are outlined below:

Superoxide Generators: LY83583 vs. This compound

Parameter This compound LY83583
Mechanism Inhibits SOD, increasing endogenous O₂⁻ Directly generates O₂⁻ via redox cycling
Effect on NO Relaxation Reduces NO-induced relaxation by 58–94% (3×10⁻³ M) Reduces NO-induced relaxation by ~70% (10⁻⁵ M)
Cellular Specificity Intracellular and extracellular O₂⁻ Primarily extracellular O₂⁻
Synergy Potentiates LY83583’s inhibition of NO responses Enhanced by this compound due to SOD inhibition

Key Finding: this compound and LY83583 synergistically inhibit NO-mediated vascular relaxation, but this compound’s effects are more pronounced in intracellular compartments, whereas LY83583 acts extracellularly .

Superoxide Generation Systems: HX/XO vs. This compound

Parameter This compound HX/XO
O₂⁻ Source Endogenous (via SOD inhibition) Exogenous (enzymatic O₂⁻ production)
Effect on NO Detection No reduction in bath NO levels Reduces bath NO levels by 40–60%
Vascular Relaxation Inhibits NO-induced relaxation by 50–70% Inhibits NO-induced relaxation by 55–80%
Reversibility Irreversible (SOD inhibition) Reversible (enzyme-dependent)

Key Finding: HX/XO reduces NO bioavailability by directly scavanging NO in the extracellular space, whereas this compound’s effects are tissue-specific and linked to intracellular O₂⁻ accumulation .

NO Scavengers: Hydroxocobalamin vs. This compound

Parameter This compound Hydroxocobalamin
Primary Action Increases O₂⁻, indirectly reducing NO Directly binds and neutralizes NO
Effect on Electrical Stimulation (ES) Mild inhibition (20–30% reduction) No effect
Synergy Enhances hydroxocobalamin’s NO inhibition by 40% No interaction with this compound

exogenous NO .

Antioxidant Modulators: SOD vs. This compound

Parameter This compound Exogenous SOD
Effect on O₂⁻ Increases O₂⁻ by 300–400% Reduces O₂⁻ by 60–80%
Vascular Relaxation Inhibits NO-induced relaxation by 50–70% Restores NO-mediated relaxation
Cellular Penetration Intracellular and extracellular Extracellular only

Key Finding: Exogenous SOD reverses this compound’s effects only in extracellular compartments, underscoring this compound’s role in studying intracellular O₂⁻-NO interactions .

Research Findings and Contradictions

  • This compound vs. This compound amplifies hydroquinone’s effect only in SOD-inhibited tissues, suggesting SOD normally protects NO from O₂⁻ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.